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Compound of Interest

Compound Name: Fluoroacetate

Cat. No.: B1212596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium

monofluoroacetate (Compound 1080), a potent metabolic poison. The information presented

herein is intended for researchers, scientists, and professionals involved in drug development

and toxicology.

Executive Summary
Sodium monofluoroacetate is a highly toxic organofluorine compound that exerts its effects by

disrupting cellular respiration. Following ingestion, it is metabolized to fluorocitrate, which

inhibits the Krebs cycle, leading to energy deprivation and cell death. This guide details the

compound's mechanism of action, pharmacokinetic properties, and acute toxicity. It also

provides an overview of established experimental protocols for toxicological assessment and

analytical detection.

Mechanism of Action
The toxicity of sodium monofluoroacetate stems from a process known as "lethal synthesis."

[1] It is not toxic in itself but is converted in the body into a toxic metabolite.

Conversion to Fluoroacetyl-CoA: Once absorbed, sodium monofluoroacetate is converted

to fluoroacetyl-CoA by the enzyme acetate thiokinase in the mitochondria.[2]
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Formation of Fluorocitrate: Fluoroacetyl-CoA then condenses with oxaloacetate, a reaction

catalyzed by citrate synthase, to form fluorocitrate.[3][4]

Inhibition of Aconitase: Fluorocitrate is a potent competitive inhibitor of the enzyme

aconitase, a key enzyme in the Krebs (citric acid) cycle.[1][5] This inhibition blocks the

conversion of citrate to isocitrate, leading to a buildup of citrate in the tissues and a halt in

the Krebs cycle.[3][4]

Energy Deprivation: The disruption of the Krebs cycle prevents the production of ATP, the

primary energy currency of the cell, leading to cellular energy deprivation and ultimately cell

death.[6] The heart and central nervous system are particularly vulnerable to this energy

depletion.[7]
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Caption: Mechanism of sodium monofluoroacetate toxicity.

Pharmacokinetics
Absorption
Sodium monofluoroacetate is rapidly and extensively absorbed following oral ingestion.[2] It

can also be absorbed through inhalation and via cuts or abrasions in the skin.[3]

Distribution
Following absorption, the compound is distributed throughout the body.

Metabolism
As previously described, the primary metabolic pathway involves the conversion to fluoroacetyl-

CoA and subsequently to fluorocitrate.[2]

Excretion
Sodium monofluoroacetate and its metabolites are primarily excreted in the urine. The

elimination half-life varies between species. For instance, in sheep, the plasma elimination half-

life is approximately 10.8 hours, while in goats, it is 5.4 hours.[5] In rabbits administered a

sublethal dose, the plasma half-life was found to be 1.1 hours.[8]

Quantitative Toxicological Data
The acute toxicity of sodium monofluoroacetate varies significantly across different species.

The following tables summarize the available LD50 (median lethal dose) data.

Table 1: Acute Oral LD50 Values in Mammals

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1212596?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212596?utm_src=pdf-body
https://www.benchchem.com/product/b1212596?utm_src=pdf-body
https://escholarship.org/content/qt10z0g4fx/qt10z0g4fx.pdf
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://escholarship.org/content/qt10z0g4fx/qt10z0g4fx.pdf
https://www.benchchem.com/product/b1212596?utm_src=pdf-body
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://pubmed.ncbi.nlm.nih.gov/7779448/
https://www.benchchem.com/product/b1212596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species LD50 (mg/kg) Reference(s)

Coyote 0.1 [9]

Cotton Rat 0.1 [9]

Dog 0.1 [10]

Cat 0.28 - 0.3 [3][10]

Fox 0.2 [10]

Mule Deer 0.27 - 0.90 [3]

Rat 0.22 [9]

Striped Skunk 1 [9]

Raccoon 1.1 [9]

Human 2 - 10 [9]

Deermouse sp. 4 [9]

House Mouse 8.30 [3]

Virginia Opossum 41.61 [9]

Table 2: Acute Oral LD50 Values in Birds

Species LD50 (mg/kg) Reference(s)

Black-billed Magpie 1.0 [9]

Mallard 9.1 [9]

Black Vulture 15 [9]

Table 3: Acute Dermal LD50 Values
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Species LD50 (mg/kg) Reference(s)

Rabbit (male) 277 [9]

Rabbit (female) 324 [9]

Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Based on
OECD Guideline 425)
This protocol outlines the Up-and-Down Procedure for determining the acute oral LD50.

Animal Selection: Healthy, young adult rats (typically females) of a standard laboratory strain

are used. Animals are acclimatized to laboratory conditions for at least 5 days.[4]

Housing and Feeding: Animals are housed in individual cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad

libitum, with fasting (food, not water) for a specified period before dosing.[11][12]

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g.,

water). The concentration is adjusted to provide the desired dose in a volume that does not

exceed 1 mL/100g of body weight for aqueous solutions.[3]

Administration: The test substance is administered as a single dose by oral gavage.[12]

Dose Progression: The test begins with a dose estimated to be just below the LD50. Animals

are dosed sequentially. If an animal survives, the next animal receives a higher dose. If an

animal dies, the next receives a lower dose. The dose progression factor is typically 3.2.[11]

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, behavior, convulsions), and body weight changes for at least 14 days.[4][11]

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the

outcomes (survival or death) at each dose level.[13]
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Caption: Workflow for acute oral toxicity (LD50) determination.
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Pharmacokinetic Study in Rabbits
Animal Model: New Zealand White rabbits are commonly used.[14]

Dosing: A sublethal dose (e.g., 0.1 mg/kg) is administered orally.[14]

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-

dose, and at various intervals post-dose) from an ear vein.[15]

Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., liver,

kidney, muscle) are collected.[8]

Sample Preparation and Analysis: Blood is centrifuged to obtain plasma. Tissues are

homogenized. Sodium monofluoroacetate concentrations in plasma and tissue

homogenates are determined using a validated analytical method such as GC-MS or LC-

MS/MS.[7][16]

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key

pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to

maximum concentration), and elimination half-life (t½).[14]

Aconitase Activity Inhibition Assay
Enzyme Preparation: Aconitase can be obtained from bovine heart mitochondria or

commercially available kits.[17][18]

Assay Principle: The assay measures the conversion of citrate to isocitrate by aconitase. The

isocitrate produced is then used as a substrate by isocitrate dehydrogenase, which reduces

NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

[18]

Inhibition Study: The assay is performed in the presence and absence of fluorocitrate (the

active metabolite of sodium monofluoroacetate). The inhibition of aconitase activity is

determined by comparing the rate of NADPH formation in the presence of the inhibitor to the

control.[19]

Analytical Methods for Detection in Biological Samples
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Extraction: Sodium monofluoroacetate is extracted from the biological matrix (e.g., blood,

tissue homogenate) using a suitable solvent such as acetone/water.[7]

Derivatization: The extracted compound is derivatized to a more volatile form suitable for GC

analysis. A common derivatizing agent is pentafluorobenzyl bromide.[7]

Cleanup: The derivatized extract is cleaned up using solid-phase extraction (e.g., with a

Florisil column) to remove interfering substances.[7]

GC-MS Analysis: The cleaned-up extract is injected into the GC-MS system for separation

and detection. The mass spectrometer is operated in selected ion monitoring (SIM) mode for

enhanced sensitivity and selectivity.[20]

Sample Preparation: Tissues are homogenized, and proteins are precipitated (e.g., with

acetonitrile).[2]

Chromatographic Separation: The extract is injected into an LC system equipped with a

suitable column (e.g., a C18 or HILIC column) for separation of the analyte from matrix

components.[21]

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass

spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode,

where a specific precursor ion is selected and fragmented, and a specific product ion is

monitored for quantification.[16] This provides high selectivity and sensitivity.

Clinical Manifestations and Treatment of Poisoning
Clinical Signs
Symptoms of sodium monofluoroacetate poisoning in humans typically appear within 30

minutes to 3 hours after exposure and include nausea, vomiting, abdominal pain, sweating,

confusion, and agitation.[1] In severe cases, cardiac arrhythmias, hypotension, seizures, and

coma can occur, often leading to death.[1]

Treatment
There is no specific antidote for sodium monofluoroacetate poisoning.[1] Treatment is

primarily supportive and symptomatic, including gastric lavage, administration of activated
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charcoal, and management of seizures and cardiac abnormalities.[22]

Logical Relationships of Toxic Effects
DOT Script for Toxic Effects Relationship

Central Nervous System Cardiovascular System Gastrointestinal System

Ingestion of
Sodium Monofluoroacetate

Metabolic Conversion to
Fluorocitrate

Krebs Cycle Inhibition
(Aconitase Block)

Cellular ATP Depletion

Seizures Cardiac Arrhythmias Nausea & Vomiting

Coma

Death

Hypotension

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://qikan.cmes.org/lhjyhxfc/EN/10.11973/lhjy-hx202203004
https://www.benchchem.com/product/b1212596?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Central Nervous System Cardiovascular System Gastrointestinal System

Ingestion of
Sodium Monofluoroacetate

Metabolic Conversion to
Fluorocitrate

Krebs Cycle Inhibition
(Aconitase Block)

Cellular ATP Depletion

Seizures Cardiac Arrhythmias Nausea & Vomiting

Coma

Death

Hypotension

Click to download full resolution via product page

Caption: Logical relationship of toxic effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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